2-(Bromomethyl)-4-methoxy-1-nitrobenzene
Overview
Description
2-(Bromomethyl)-4-methoxy-1-nitrobenzene: is an organic compound with the molecular formula C8H8BrNO3 It is a derivative of benzene, substituted with a bromomethyl group at the second position, a methoxy group at the fourth position, and a nitro group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-4-methoxy-1-nitrobenzene typically involves the bromination of 4-methoxy-1-nitrobenzene. The process can be summarized as follows:
Starting Material: 4-methoxy-1-nitrobenzene.
Bromination: The bromination reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is typically performed at room temperature or slightly elevated temperatures to ensure complete bromination.
Isolation: The product, this compound, is isolated by filtration and purified by recrystallization from an appropriate solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-4-methoxy-1-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid.
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3), sodium thiolate (NaSR), or sodium alkoxide (NaOR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives with new functional groups.
Reduction: Formation of 2-(Aminomethyl)-4-methoxy-1-nitrobenzene.
Oxidation: Formation of 2-(Bromomethyl)-4-hydroxy-1-nitrobenzene or 2-(Bromomethyl)-4-formyl-1-nitrobenzene.
Scientific Research Applications
2-(Bromomethyl)-4-methoxy-1-nitrobenzene has various applications in scientific research, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound can be used to develop new drugs by modifying its functional groups to enhance biological activity.
Material Science: It can be used in the preparation of polymers and other materials with specific properties.
Biological Studies: The compound can be used as a probe to study biochemical pathways and interactions.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-4-methoxy-1-nitrobenzene depends on the specific reactions it undergoes. For example:
Nucleophilic Substitution: The bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds.
Reduction: The nitro group is reduced to an amino group through a series of electron transfer steps, facilitated by the reducing agent.
Oxidation: The methoxy group is oxidized through the transfer of oxygen atoms from the oxidizing agent to the substrate.
Comparison with Similar Compounds
2-(Bromomethyl)-4-methoxy-1-nitrobenzene can be compared with similar compounds such as:
2-(Chloromethyl)-4-methoxy-1-nitrobenzene: Similar structure but with a chlorine atom instead of bromine. It may exhibit different reactivity due to the difference in electronegativity and bond strength.
2-(Bromomethyl)-4-hydroxy-1-nitrobenzene: Similar structure but with a hydroxyl group instead of a methoxy group. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s physical and chemical properties.
2-(Bromomethyl)-4-methoxy-1-aminobenzene: Similar structure but with an amino group instead of a nitro group. The amino group can act as a nucleophile and participate in different types of reactions compared to the nitro group.
Conclusion
This compound is a versatile compound with various applications in organic synthesis, medicinal chemistry, material science, and biological studies. Its unique structure allows it to undergo a range of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules. Understanding its preparation methods, chemical reactions, and mechanism of action can help researchers utilize this compound effectively in their work.
Properties
IUPAC Name |
2-(bromomethyl)-4-methoxy-1-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-13-7-2-3-8(10(11)12)6(4-7)5-9/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXVAGOCCUQNTFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)[N+](=O)[O-])CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60497558 | |
Record name | 2-(Bromomethyl)-4-methoxy-1-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60497558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67567-46-8 | |
Record name | 2-(Bromomethyl)-4-methoxy-1-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60497558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(bromomethyl)-4-methoxy-1-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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